
(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol
Descripción general
Descripción
“(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. This compound also contains benzyloxy, chloro, and iodo substituents, as well as a methanol group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridine ring, with the various substituents attached at the appropriate positions. The benzyloxy group would likely be attached via an ether linkage, the chloro and iodo groups would be directly attached to the carbon atoms of the pyridine ring, and the methanol group would be attached via a single bond .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be quite varied, depending on the specific conditions and reagents used. The presence of the pyridine ring, as well as the various substituents, could allow for a wide range of reactions. For example, the benzyloxy group could potentially undergo reactions involving the benzyl ether linkage .Aplicaciones Científicas De Investigación
Synthetic Applications : The compound is involved in synthetic routes to other chemicals. For instance, Miljković et al. (1992) discussed the use of similar compounds in synthesizing 2-deoxy-2-iodo-D-mannopyranose derivatives, highlighting its utility in complex chemical syntheses (Miljković et al., 1992).
Photoreorganization Studies : Dalal et al. (2017) studied the photo-reorganization of related compounds, which led to the formation of angular pentacyclic compounds, demonstrating its importance in photochemical research (Dalal et al., 2017).
Catalysis Research : Deutsch et al. (2007) investigated the use of similar compounds in the acid-catalysed condensation of glycerol, showing its potential in catalysis and chemical transformations (Deutsch et al., 2007).
Molecular Docking and Drug Synthesis : Jayanna et al. (2013) used related compounds in the synthesis of novel chemical derivatives, followed by molecular docking studies for antimicrobial and analgesic activities, indicating its role in drug discovery (Jayanna et al., 2013).
Chemical Reactions and Mechanism Studies : Gilchrist et al. (1985) examined the reactions of similar compounds, contributing to a deeper understanding of chemical mechanisms (Gilchrist et al., 1985).
Green Synthesis Approaches : Ágai et al. (2004) developed environmentally benign synthesis methods involving related compounds, emphasizing the importance of green chemistry (Ágai et al., 2004).
Antitubercular Activity Exploration : Bisht et al. (2010) synthesized and tested the antitubercular activity of compounds similar to (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, indicating its potential in medicinal chemistry (Bisht et al., 2010).
Direcciones Futuras
The potential future directions for research involving “(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol” could be quite varied, given the complexity of this compound. Potential areas of interest could include exploring its synthesis in more detail, investigating its reactivity under various conditions, and exploring potential applications in areas such as pharmaceuticals or materials science .
Propiedades
IUPAC Name |
(6-chloro-4-iodo-5-phenylmethoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClINO2/c14-13-12(11(15)6-10(7-17)16-13)18-8-9-4-2-1-3-5-9/h1-6,17H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAADPSBHNGSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670634 | |
| Record name | [5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol | |
CAS RN |
1186405-17-3 | |
| Record name | 6-Chloro-4-iodo-5-(phenylmethoxy)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439361.png)
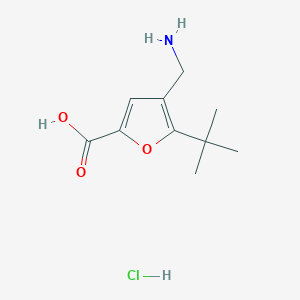
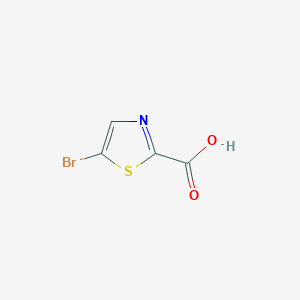
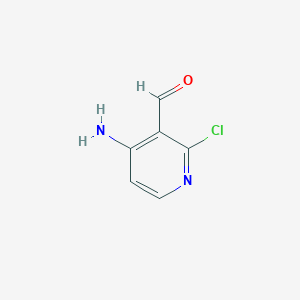




![7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439378.png)
![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)
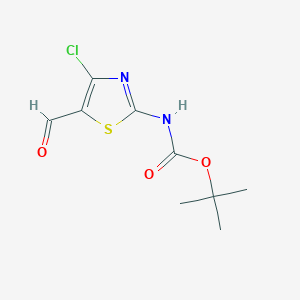
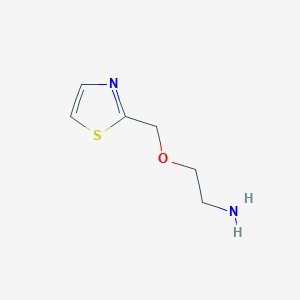
![1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine](/img/structure/B1439382.png)
